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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desthiazolylmethyl ritonavir (also

known as Ritonavir EP Impurity L) with other known impurities of the antiretroviral drug

Ritonavir. The information presented herein is intended to assist researchers in understanding

the chemical and physical properties, analytical detection methods, and potential biological

impact of these impurities, which is crucial for the quality control and safety assessment of

Ritonavir drug products.

Introduction to Ritonavir and its Impurities
Ritonavir is a potent protease inhibitor widely used in the treatment of HIV/AIDS, primarily as a

pharmacokinetic enhancer for other protease inhibitors[1]. The manufacturing process of

Ritonavir, as well as its degradation under various stress conditions, can lead to the formation

of several impurities. These impurities, even in small amounts, can potentially affect the

efficacy and safety of the drug product. Therefore, their identification, characterization, and

control are of paramount importance in pharmaceutical development and manufacturing.

Desthiazolylmethyl ritonavir is a known degradation product of Ritonavir, formed under base-

catalyzed conditions[2]. This guide will focus on comparing Desthiazolylmethyl ritonavir with

other significant process-related and degradation impurities of Ritonavir.
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The following tables summarize the key physicochemical and chromatographic properties of

Desthiazolylmethyl ritonavir and other selected Ritonavir impurities based on available data.

Table 1: Physicochemical Properties of Ritonavir and Its Impurities

Compound
Name

Other Names CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Ritonavir - 155213-67-5 C₃₇H₄₈N₆O₅S₂ 720.94[1]

Desthiazolylmeth

yl ritonavir

Ritonavir EP

Impurity L[2]
256328-82-2[3] C₃₃H₄₃N₅O₄S 605.79[3]

Ritonavir

Impurity A

Ureidovaline

Ritonavir
154212-61-0[4] C₁₄H₂₃N₃O₃S 313.42

Ritonavir

Impurity F

Hydantoin Amino

Alcohol Ritonavir
1010809-61-6[5] C₂₉H₃₄N₄O₅S 550.7[5]

Ritonavir

Impurity M
- NA C₁₈H₃₁N₃O₃S 369.52[6]

Ritonavir

Impurity P
- 2804644-96-8 C₂₈H₃₆N₄O₄S 524.68

Ritonavir

Impurity S

Ritonavir Diacyl

valine urea

Analog

2084828-53-3[7] C₅₂H₆₄N₈O₈S₂ 1001.25
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Compound Name Retention Time (min) Analytical Method

Ritonavir 7.460[8] RP-HPLC[8]

Ritonavir Impurity 8.440[8] RP-HPLC[8]

Darunavir 11.4[9] RP-UPLC[9]

Ritonavir 30.0[9] RP-UPLC[9]

Ritonavir 3.6 ± 0.04[10] RP-HPLC[10]

Ritonavir 4.063[11] RP-HPLC[11]

Ritonavir 3.38[12] RP-HPLC[12]

Note: The retention times are highly dependent on the specific chromatographic conditions and

should be used as a relative guide.

Experimental Protocols
General RP-HPLC Method for Ritonavir and Impurity
Analysis
This section outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC) method for the separation and quantification of Ritonavir and its impurities, based on

commonly reported procedures[8][11][12].

Objective: To separate and quantify Ritonavir and its related impurities in bulk drug substances

and pharmaceutical dosage forms.

Instrumentation:

HPLC system with a UV detector

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

Acetonitrile (HPLC grade)
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Methanol (HPLC grade)

Potassium dihydrogen phosphate (KH₂PO₄)

Orthophosphoric acid

Water (HPLC grade)

Ritonavir reference standard and impurity standards

Chromatographic Conditions:

Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile

and/or Methanol). A common mobile phase composition is a mixture of potassium

dihydrogen phosphate buffer (pH adjusted to 4.6 with orthophosphoric acid) and methanol in

a ratio of 70:30 (v/v)[11].

Flow Rate: 1.0 mL/min[8][11]

Column Temperature: Ambient

Detection Wavelength: 247 nm[11]

Injection Volume: 20 µL

Preparation of Solutions:

Standard Solution: Accurately weigh and dissolve the Ritonavir reference standard in the

mobile phase to obtain a known concentration.

Impurity Standard Solutions: Prepare individual stock solutions of each impurity standard in

the mobile phase.

Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an

amount of powder equivalent to a specified amount of Ritonavir into a volumetric flask,

dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a

0.45 µm filter before injection[8].
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Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the standard solution and record the chromatogram and the retention time of the main

peak.

Inject the sample solution and record the chromatogram.

Identify the peaks corresponding to Ritonavir and its impurities based on their retention times

relative to the standards.

Calculate the amount of each impurity in the sample using the peak areas and the

concentration of the respective standards.

Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug

substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of Ritonavir under various stress conditions and

identify the resulting degradation products.

Procedure: Ritonavir is subjected to stress conditions as per the International Council for

Harmonisation (ICH) guidelines, which typically include:

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated

temperature. This condition is known to produce Desthiazolylmethyl ritonavir[2].

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

Thermal Degradation: Exposure to dry heat.

Photodegradation: Exposure to UV and visible light.
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The stressed samples are then analyzed by a suitable stability-indicating method, such as the

HPLC method described above, to separate and identify the degradation products[13]. LC-

MS/MS can be used for the structural elucidation of the unknown degradation products[14].

Visualizations
Logical Relationship of Ritonavir Impurity Analysis
The following diagram illustrates the general workflow for the analysis of Ritonavir impurities.
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Caption: Workflow for Ritonavir impurity analysis.
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Formation Pathway of Desthiazolylmethyl ritonavir
The following diagram illustrates the formation of Desthiazolylmethyl ritonavir from Ritonavir

through base-catalyzed degradation.

Ritonavir
(C37H48N6O5S2)

Desthiazolylmethyl ritonavir
(C33H43N5O4S)

DegradationBase-Catalyzed
Hydrolysis

Click to download full resolution via product page

Caption: Formation of Desthiazolylmethyl ritonavir.

Toxicity and Pharmacokinetics
There is limited publicly available data specifically comparing the toxicity and pharmacokinetic

profiles of Desthiazolylmethyl ritonavir and other individual Ritonavir impurities. Most of the

safety and pharmacokinetic data pertains to the parent drug, Ritonavir.

Studies on Ritonavir itself have shown that it can induce cytotoxicity in human endothelial cells,

suggesting a potential for cardiovascular complications[15]. The metabolism of Ritonavir is

primarily mediated by cytochrome P450 (CYP) 3A isozymes[16][17].

The absence of specific toxicological and pharmacokinetic data for individual impurities

highlights a critical area for further research. Such data is essential for a comprehensive risk

assessment and for establishing appropriate limits for these impurities in the final drug product.

Conclusion
This guide provides a comparative overview of Desthiazolylmethyl ritonavir and other

Ritonavir impurities, focusing on their physicochemical properties and analytical detection

methods. The provided experimental protocols offer a starting point for researchers involved in

the quality control of Ritonavir. The visualizations aim to clarify the analytical workflow and the

formation of a key degradation product.

A significant data gap exists regarding the comparative toxicity and pharmacokinetics of

individual Ritonavir impurities. Further studies in these areas are crucial to ensure the overall
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safety and quality of Ritonavir-containing medicines. It is recommended that researchers

consult relevant pharmacopeial monographs and regulatory guidelines for the most up-to-date

information on impurity control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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